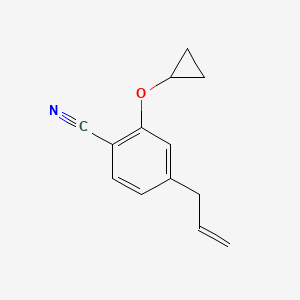
4-Allyl-2-cyclopropoxybenzonitrile
Übersicht
Beschreibung
4-Allyl-2-cyclopropoxybenzonitrile is an organic compound characterized by the presence of an allyl group, a cyclopropoxy group, and a benzonitrile moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-Allyl-2-cyclopropoxybenzonitrile typically involves the reaction of 4-allylphenol with cyclopropyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions in an appropriate solvent like acetone or dimethylformamide (DMF). The resulting intermediate is then subjected to a nucleophilic substitution reaction with cyanogen bromide to introduce the nitrile group.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions: 4-Allyl-2-cyclopropoxybenzonitrile undergoes various chemical reactions, including:
Oxidation: The allyl group can be oxidized to form an epoxide or an aldehyde.
Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The cyclopropoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) for epoxidation or potassium permanganate (KMnO4) for aldehyde formation.
Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products:
Oxidation: Epoxides or aldehydes.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
4-Allyl-2-cyclopropoxybenzonitrile has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 4-Allyl-2-cyclopropoxybenzonitrile involves its interaction with specific molecular targets. The allyl group can undergo metabolic activation, leading to the formation of reactive intermediates that interact with cellular components. The nitrile group can also participate in hydrogen bonding and other interactions with biological molecules, influencing their function.
Vergleich Mit ähnlichen Verbindungen
4-Allyl-2-methoxyphenol (Eugenol): Shares the allyl group but has a methoxy group instead of a cyclopropoxy group.
4-Allylbenzonitrile: Similar structure but lacks the cyclopropoxy group.
Uniqueness: 4-Allyl-2-cyclopropoxybenzonitrile is unique due to the presence of both the cyclopropoxy and nitrile groups, which confer distinct chemical reactivity and potential biological activities compared to its analogs.
Eigenschaften
Molekularformel |
C13H13NO |
|---|---|
Molekulargewicht |
199.25 g/mol |
IUPAC-Name |
2-cyclopropyloxy-4-prop-2-enylbenzonitrile |
InChI |
InChI=1S/C13H13NO/c1-2-3-10-4-5-11(9-14)13(8-10)15-12-6-7-12/h2,4-5,8,12H,1,3,6-7H2 |
InChI-Schlüssel |
LYUNGZXNGCZZKU-UHFFFAOYSA-N |
Kanonische SMILES |
C=CCC1=CC(=C(C=C1)C#N)OC2CC2 |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details








Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














